4'-シアノビフェニル-2-カルボン酸

説明

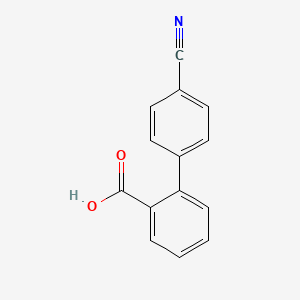

4'-Cyano-biphenyl-2-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4'-Cyano-biphenyl-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Cyano-biphenyl-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

触媒的ミツノブ反応

4'-シアノビフェニル-2-カルボン酸: は、有機化学における重要な合成手法である触媒的ミツノブ反応に利用されてきました。 この反応は、ヒドロキシル基の置換と2級アルコールの立体異性体の反転に使用されます . この化合物は、エチル2-(4-シアノフェニル)ヒドラジンカルボン酸の形で触媒として働き、この反応で使用できる基質の範囲を広げています .

薬理学的に活性な化合物の合成

この化合物は、強力なモノヌクレオシド逆転写酵素阻害剤であるアリール-2-[(4-シアノフェニル)アミノ]-4-ピリミジノンヒドラゾンの合成における前駆体です。 これらの阻害剤は、HIVを含むウイルス感染症の治療に不可欠です . このような化合物を合成できることは、4'-シアノビフェニル-2-カルボン酸が医薬品化学において重要な役割を果たしていることを示しています。

有機合成と材料科学

重要な原料および中間体として、4'-シアノビフェニル-2-カルボン酸は有機合成、医薬品、農薬、および染料に使用されます。 複雑な有機分子および材料の合成におけるその役割は、化学研究におけるその汎用性と重要性を強調しています .

オプトエレクトロニクス用途

この化合物の誘導体は、オプトエレクトロニクス用途における可能性について調査されています。それらは、優れた電荷キャリア移動度と形態安定性を備えた導電性ポリマーであるポリカルバゾールとその誘導体の合成の一部です。 これらの材料は、ナノデバイス、充電式バッテリー、および電気化学トランジスタに使用されています .

ナノテクノロジー

ナノテクノロジーでは、4'-シアノビフェニル-2-カルボン酸誘導体は、金属ナノ粒子またはカーボンナノ構造体の分散と組み込みを促進する表面改質剤として使用されます。 この用途は、ポリマーナノ材料の製造と医療分野にとって不可欠です .

ビフェニル合成

この化合物は、医薬品および農薬の開発において重要なビフェニル誘導体のスケーラブルな合成に関与しています。 ビフェニル骨格は、多くの薬物の重要な構成要素であり、さまざまな生物学的に活性な分子を作成するために不可欠です .

作用機序

Target of Action

It’s known that benzoic acid derivatives can have a wide range of targets depending on their specific functional groups .

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

生化学分析

Biochemical Properties

Benzoic acid derivatives, such as 2-hydroxy benzoic acid (salicylic acid), 4-hydroxyl benzoic acid, 2,3-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid), 3,4,5-trihydroxybenzoic acid (gallic acid) are widely studied phenolic compounds in foods . These compounds are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

The cellular effects of 2-(4-cyanophenyl)benzoic Acid are not well-documented. It is known that benzoic acid derivatives can have significant effects on cellular processes. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of benzoic acid derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of benzoic acid derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that benzoic acid derivatives are involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

生物活性

4'-Cyano-biphenyl-2-carboxylic acid is an organic compound that has garnered attention due to its potential biological activities. Its structure, characterized by a biphenyl core with cyano and carboxylic acid functional groups, suggests various interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₄H₉NO₂

- Molecular Weight : 223.23 g/mol

- CAS Number : 67856-50-2

The biological activity of 4'-cyano-biphenyl-2-carboxylic acid can be attributed to its ability to interact with various molecular targets. The compound's carboxylic acid group may facilitate hydrogen bonding with biomolecules, while the cyano group can participate in nucleophilic reactions.

Key Mechanisms:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, which are crucial in modifying biomolecules.

- Oxidation and Reduction Reactions : The carboxylic acid group can be oxidized or reduced, leading to the formation of various derivatives that may exhibit distinct biological activities.

- Cellular Interaction : Its structural similarity to indole derivatives suggests it may affect cellular processes such as apoptosis and proliferation through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to 4'-cyano-biphenyl-2-carboxylic acid exhibit antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis, making them potential candidates for antibiotic development.

Anticancer Activity

The compound's potential anticancer effects are linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The interaction with specific molecular targets involved in cancer pathways is an area of ongoing research.

| Study | Findings |

|---|---|

| ResearchGate Study | Investigated interactions in mesogenic compounds; suggested structural analogs could influence cancer cell behavior. |

Case Studies

- In Vitro Studies : Various studies have utilized Salmonella strains to evaluate the mutagenicity of biphenyl derivatives, including 4'-cyano-biphenyl-2-carboxylic acid. Results indicated a correlation between structural features and biological activity.

- In Vivo Evaluations : Chromosomal aberration assays in mice have been performed to assess the genotoxic potential of similar compounds, providing insights into their safety and efficacy profiles.

特性

IUPAC Name |

2-(4-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKMLGZDXQJDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374089 | |

| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67856-50-2 | |

| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。